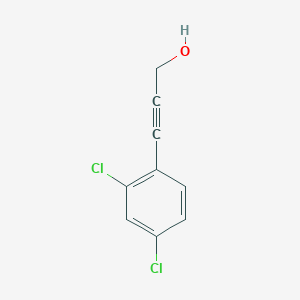

3-(2,4-Dichlorophenyl)prop-2-yn-1-ol

Description

The compound 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol belongs to the propargylic alcohol class of organic molecules. These are alcohols that feature an alkyne functional group adjacent to a hydroxyl-bearing carbon. This unique structural arrangement imparts a rich and versatile reactivity, establishing propargylic alcohols as crucial intermediates in modern organic synthesis. The presence of the dichlorinated phenyl ring in this compound further modulates its chemical properties, making it a subject of interest for constructing more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWPOWBACBDELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 3 2,4 Dichlorophenyl Prop 2 Yn 1 Ol

Reactions Involving the Propargylic Alcohol Moiety

The hydroxyl group and the adjacent alkyne in 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol enable a suite of characteristic reactions. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Propargylic alcohols are well-known to undergo rearrangement reactions under both acidic and metal-catalyzed conditions, leading to the formation of α,β-unsaturated carbonyl compounds or other rearranged products.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org In the case of this compound, a primary terminal propargyl alcohol, the expected product is an α,β-unsaturated aldehyde.

The reaction mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a resonance-stabilized carbocation. A 1,3-hydride shift (or more accurately, a nucleophilic attack by water followed by tautomerization) leads to an enol intermediate, which then tautomerizes to the more stable α,β-unsaturated aldehyde, 3-(2,4-Dichlorophenyl)prop-2-enal. wikipedia.org

While traditionally requiring strong acids, modern variations of this rearrangement utilize metal catalysts, such as those based on gold(I), ruthenium, or indium, which can proceed under milder conditions and often with higher selectivity. wikipedia.orgnih.gov For instance, gold(I) catalysts are particularly effective in promoting such rearrangements. An iodo-Meyer-Schuster rearrangement has also been developed, which utilizes iodine or N-iodosuccinimide (NIS) to produce α-iodo-α,β-unsaturated esters from 3-alkoxypropargyl alcohols under metal-free conditions. organic-chemistry.orgnih.gov

| Catalyst System | Expected Product | Reaction Conditions |

|---|---|---|

| Strong Acid (e.g., H₂SO₄, H₃PO₄) | 3-(2,4-Dichlorophenyl)prop-2-enal | Typically requires heating |

| Gold(I) Catalyst (e.g., Ph₃PAuCl/AgOTf) | 3-(2,4-Dichlorophenyl)prop-2-enal | Mild, neutral conditions |

| Indium(III) Chloride (InCl₃) | 3-(2,4-Dichlorophenyl)prop-2-enal | Microwave irradiation, short reaction times |

The propargylic alcohol this compound can be converted into its corresponding esters or ethers, which can then undergo sigmatropic rearrangements. wikipedia.org A wikipedia.orgvulcanchem.com-sigmatropic rearrangement is a concerted pericyclic reaction that proceeds through a five-membered cyclic transition state. uh.edu

For example, an ether derivative of this compound, upon treatment with a strong base to form a carbanion adjacent to the ether oxygen, can undergo a wikipedia.orgvulcanchem.com-Wittig rearrangement to yield a homoallylic alcohol. uh.edulibretexts.org Similarly, propargylic esters can undergo gold-catalyzed vulcanchem.comvulcanchem.com-sigmatropic rearrangements, which are postulated to proceed via Au(I)-coordinated allene (B1206475) intermediates. nih.gov These rearrangements are valuable for forming new carbon-carbon bonds with a high degree of stereocontrol. wikipedia.org

| Starting Material Derivative | Rearrangement Type | Expected Product Class |

|---|---|---|

| Propargylic Allyl Ether | wikipedia.orgvulcanchem.com-Wittig Rearrangement | Allenic Homoallylic Alcohol |

| Propargylic Sulfoxide | Mislow-Evans Rearrangement | Allenic Alcohol (after cleavage) |

The formation of reactive intermediates is a cornerstone of the chemistry of propargylic alcohols. Under acidic conditions, as seen in the Meyer-Schuster rearrangement, protonation of the hydroxyl group of this compound and subsequent loss of water generates a propargylic carbocation. This cation is stabilized by resonance with an allenyl carbocation structure. This electrophilic intermediate can be trapped by various nucleophiles or undergo rearrangement.

In the context of gold catalysis, the rearrangement of propargylic esters derived from this compound is believed to proceed through the formation of gold-coordinated allene intermediates. nih.gov The coordination of the gold(I) catalyst to the alkyne facilitates a vulcanchem.comvulcanchem.com- or wikipedia.orgvulcanchem.com-sigmatropic rearrangement. The resulting allene can then be trapped or undergo further transformations, highlighting the diverse reaction pathways available through these versatile intermediates. nih.govbeilstein-journals.org

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-(2,4-Dichlorophenyl)prop-2-yn-1-al, without affecting the alkyne or the aromatic ring. Reagents commonly employed for this transformation are mild oxidizing agents that are selective for allylic and propargylic alcohols.

Manganese dioxide (MnO₂) is a classic and highly effective reagent for this purpose. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which allow for the oxidation to be carried out under mild, non-acidic conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to over-oxidation to the carboxylic acid and potential cleavage of the alkyne bond.

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | 3-(2,4-Dichlorophenyl)prop-2-yn-1-al | Stirring in a non-polar solvent (e.g., CH₂Cl₂, Chloroform) |

| Pyridinium Chlorochromate (PCC) | 3-(2,4-Dichlorophenyl)prop-2-yn-1-al | Anhydrous CH₂Cl₂ |

| Dess-Martin Periodinane (DMP) | 3-(2,4-Dichlorophenyl)prop-2-yn-1-al | CH₂Cl₂, room temperature |

The alkyne moiety in this compound can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, depending on the choice of reducing agent and reaction conditions. This selectivity is crucial for stereocontrolled synthesis.

Reduction to (Z)-alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to the corresponding (Z)-alkene, (Z)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol. The poison deactivates the catalyst sufficiently to prevent over-reduction to the alkane.

Reduction to (E)-alkene : A dissolving metal reduction, such as using sodium in liquid ammonia (B1221849) (Birch reduction conditions), will produce the thermodynamically more stable (E)-alkene, (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol.

Reduction to Alkane : Complete saturation of the triple bond to form 3-(2,4-Dichlorophenyl)propan-1-ol can be achieved through catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.

| Reagent/Catalyst System | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol | cis (Z) |

| Na, liquid NH₃ | (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-ol | trans (E) |

| H₂, Pd/C or PtO₂ | 3-(2,4-Dichlorophenyl)propan-1-ol | N/A (Alkane) |

Nucleophilic Propargylic Substitution Reactions

The hydroxyl group of this compound can be substituted by a variety of nucleophiles. Propargylic alcohols are known to undergo nucleophilic substitution, a reaction that is often challenging due to the poor leaving group nature of the hydroxyl moiety. mdpi.com To facilitate this transformation, the hydroxyl group typically requires activation, which is commonly achieved using acid catalysts (both Brønsted and Lewis acids) or transition metal complexes. nih.govresearchgate.net

The mechanism of substitution can proceed through different pathways. Under acidic conditions, protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a propargylic carbocation. This cation is a resonance-stabilized intermediate, existing as a hybrid of an alkynyl carbocation and an allenyl carbocation. sci-hub.se The subsequent attack by a nucleophile can occur at either the propargylic or allenic position, leading to a mixture of products. However, for primary alcohols like this compound, the formation of a primary carbocation is generally unfavorable. nih.gov

Transition metal catalysts, such as those based on molybdenum, gold, or iron, provide alternative pathways. nih.govmdpi.com For instance, a molybdenum(VI) catalyst can coordinate to the alcohol, facilitating a researchgate.netresearchgate.net-rearrangement to form an allenolate intermediate, which is then intercepted by the nucleophile. nih.gov This approach avoids the formation of unstable carbocations. The electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the reaction rate and mechanism by electronically affecting the stability of any cationic intermediates.

| Nucleophile (Nu-H) | Reagent/Catalyst | Product |

| Alcohols (R'-OH) | MoO₂(acac)₂ / NH₄PF₆ | 3-(2,4-Dichlorophenyl)-1-(alkoxy)prop-2-yne |

| Amines (R'₂NH) | FeCl₃ | 3-(2,4-Dichlorophenyl)-1-(dialkylamino)prop-2-yne |

| Thiols (R'-SH) | BF₃·Et₂O | 1-(Alkylthio)-3-(2,4-dichlorophenyl)prop-2-yne |

| 1,3-Dicarbonyl Compounds | Au(I) Catalyst | C-Alkylated Propargyl Derivative |

| Arenes (e.g., Anisole) | FeCl₃ | 1-Aryl-3-(2,4-dichlorophenyl)prop-1-yne |

Reactions Involving the Terminal Alkyne Moiety

The terminal carbon-carbon triple bond is a site of rich chemical reactivity, participating in a wide array of transformations including cycloadditions and various addition reactions.

The alkyne functionality in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a type of [3+2] annulation, to construct five-membered heterocyclic rings. taylorfrancis.com These reactions are a powerful tool in organic synthesis for creating complex molecular architectures. A variety of 1,3-dipoles, such as azides and nitrile oxides, can react with the terminal alkyne.

For instance, the reaction with an organic azide (B81097) (R-N₃), often catalyzed by copper(I) or ruthenium(II) complexes, yields a triazole ring. Similarly, nitrile oxides (R-CNO) react to form isoxazoles. Gold(I) catalysts are also highly effective in mediating various cycloaddition reactions of propargylic substrates, often proceeding through gold carbenoid intermediates. ntnu.edu These reactions are typically regioselective, with the substitution pattern on the resulting heterocycle being influenced by steric and electronic factors of both the alkyne and the 1,3-dipole.

| 1,3-Dipole | Resulting Heterocycle |

| Organic Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole (B147169) |

| Diazo Compound (R₂CN₂) | Pyrazole (B372694) |

| Nitrone (R₂C=N⁺(R)O⁻) | Isoxazoline |

Hydrofunctionalization involves the addition of a hydrogen atom and another group (e.g., -OH, -NR₂, -X) across the triple bond. The hydration of terminal alkynes is a classic example. This reaction can be catalyzed by mercury(II) salts in aqueous acid, typically following Markovnikov's rule to yield a methyl ketone after the initial enol product tautomerizes. The addition of the hydroxyl group occurs at the more substituted carbon of the alkyne. For this compound, this would lead to the formation of 1-(2,4-dichlorophenyl)-3-hydroxypropan-2-one.

Alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence. Reaction with a borane (B79455) reagent (e.g., 9-BBN, disiamylborane) followed by oxidative workup (e.g., H₂O₂, NaOH) yields an aldehyde, in this case, 3-(2,4-dichlorophenyl)-3-hydroxypropanal. These methods provide complementary regiochemical control over the addition of water to the alkyne.

The electron-rich π-system of the alkyne is susceptible to attack by electrophiles. libretexts.org A prominent example is halogenation. The reaction of this compound with electrophilic halogen sources (e.g., I₂, NBS, NIS, trichloroisocyanuric acid) can lead to a variety of halogenated products. rsc.orgrsc.org

Often, the initial electrophilic addition to the alkyne is followed by a rearrangement. rsc.org For propargyl alcohols, this can manifest as a Meyer-Schuster-type rearrangement to produce α-halo-α,β-unsaturated ketones or aldehydes. rsc.org For example, treatment with N-iodosuccinimide (NIS) in the presence of a gold catalyst can result in a regioselective dihalohydration, yielding α,α-diiodo-β-hydroxyketones. nih.govnih.gov The reaction with trichloroisocyanuric acid can afford the corresponding α,α-dichloro-β-hydroxyketones, even without a catalyst. nih.govnih.gov The reaction proceeds via the formation of a bridged halonium ion intermediate, which is then attacked by a nucleophile (such as the oxygen of the alcohol or a solvent molecule), often triggering a cascade of events to give the final product.

| Reagent | Conditions | Major Product Type |

| I₂ | Inert Solvent | Diodoalkene |

| N-Bromosuccinimide (NBS) | Radical Initiator | α-Bromoenone (via rearrangement) |

| N-Iodosuccinimide (NIS) / Au Catalyst | CH₃CN | α,α-Diiodo-β-hydroxyketone |

| Trichloroisocyanuric Acid (TCICA) | CH₃CN | α,α-Dichloro-β-hydroxyketone |

The hydrogen atom on the terminal alkyne is weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, to form a metal acetylide. organic-chemistry.org This acetylide is a powerful carbon nucleophile that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds.

Furthermore, the terminal alkyne of this compound is an excellent substrate for palladium- and copper-catalyzed Sonogashira cross-coupling reactions. wikipedia.orgnrochemistry.comlibretexts.org In this reaction, the terminal alkyne is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds and would allow for the direct connection of the propargyl alcohol framework to other aromatic or vinylic systems. libretexts.org

| Reagent(s) | Reaction Type | Product |

| 1. n-BuLi; 2. R-X (Alkyl Halide) | Deprotonation-Alkylation | 5-(2,4-Dichlorophenyl)pent-4-yn-3-ol derivative |

| 1. EtMgBr; 2. Aldehyde/Ketone (R₂C=O) | Deprotonation-Addition | 1-(2,4-Dichlorophenyl)alk-1-yne-3,4-diol derivative |

| Aryl Iodide (Ar-I), Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 1-Aryl-3-(2,4-dichlorophenyl)prop-2-yn-1-ol |

Reactions Involving the 2,4-Dichlorophenyl Substituent

The 2,4-dichlorophenyl ring is an electron-deficient aromatic system due to the inductive electron-withdrawing effect of the two chlorine atoms. This deactivation makes the ring significantly less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene (B151609).

However, the carbon-chlorine bonds on the aromatic ring can participate in transition-metal-catalyzed cross-coupling reactions. For example, under appropriate catalytic conditions (e.g., using palladium catalysts with specific phosphine (B1218219) ligands), the chlorine atoms could be substituted via Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes). The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more active catalyst systems or higher reaction temperatures. nrochemistry.com Regioselectivity could also be an issue, although the chlorine at the 4-position (para) is typically more reactive than the one at the 2-position (ortho) due to reduced steric hindrance. Such transformations would allow for further functionalization of the aromatic core of the molecule.

Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring

The dichlorinated phenyl ring of this compound is, in principle, susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for aromatic compounds. However, the presence of two electron-withdrawing chlorine atoms deactivates the ring, making such substitutions challenging compared to unsubstituted benzene.

While direct SEAr reactions on this compound are not extensively documented, analogous systems demonstrate the feasibility of such transformations, particularly in an intramolecular context. For instance, derivatives such as 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts have been shown to undergo a cascade reaction that terminates with an intramolecular electrophilic aromatic substitution. organic-chemistry.org In this process, a cationic center generated on the propargylic chain acts as the electrophile, attacking the appended aryl ring to form a new cyclic structure. organic-chemistry.org This suggests that if the hydroxyl group of this compound were converted into a good leaving group to generate a propargylic carbocation, it could potentially act as an electrophile for substitution reactions.

Influence of Halogen Substituents on Reactivity and Selectivity

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, reducing its nucleophilicity and deactivating it towards electrophilic attack. This makes reactions like Friedel-Crafts or nitration on the phenyl ring significantly more difficult.

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions.

For halogens, the inductive effect (-I) is dominant over the resonance effect (+R). The net result is that the dichlorophenyl group is strongly deactivating, yet it directs incoming electrophiles to the positions ortho and para relative to the chlorine atoms (and meta to the propargyl group). The combined deactivating influence of two chlorine atoms makes substitution on this ring an electronically unfavorable process.

Cascade and Multicomponent Reactions Incorporating this compound

The structural motifs within this compound—a terminal alkyne and a primary alcohol—make it a valuable building block for complex molecule synthesis through cascade and multicomponent reactions.

Cascade Reactions: These reactions, also known as domino reactions, involve a series of sequential intramolecular transformations initiated by a single event, rapidly building molecular complexity. Derivatives of aryl propargyl alcohols are known to participate in such sequences. A notable example involves the Diels-Alder reaction of a 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salt with a diene, which is followed by an intramolecular electrophilic aromatic substitution, creating a condensed carbocyclic system in a one-pot sequence. organic-chemistry.org This illustrates a potential pathway for derivatives of this compound to undergo complex cyclizations.

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react in a single step to form a product that incorporates substantial portions of all components. acs.org Propargylic alcohols are common participants in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.gov More directly, this compound can serve as the alkyne component in the well-established A³ coupling reaction (aldehyde-alkyne-amine), which synthesizes propargylamines. Another relevant MCR involves the copper-catalyzed reaction of an alkyne, an amine, and an aldehyde with carbon dioxide to afford oxazolidinones. acs.org

Deoxytrifluoromethylation Reactions of Propargylic Alcohols

The trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry for its ability to enhance the metabolic stability and bioavailability of drug candidates. researchgate.net Deoxytrifluoromethylation is a process that replaces a hydroxyl group with a trifluoromethyl group. Propargylic alcohols, including structures similar to this compound, can undergo this transformation.

A one-step catalytic deoxytrifluoromethylation has been reported for propargylic alcohols. This reaction typically employs a copper catalyst, a trifluoromethyl source, and various ligands and additives. For the closely related substrate 3-(3,4-dichlorophenyl)prop-2-yn-1-ol, this conversion has been successfully demonstrated. The reaction proceeds by converting the C-OH bond directly to a C-CF₃ bond, providing a direct route to trifluoromethylated alkynes.

Below is a table summarizing the typical components and conditions for such a reaction, based on published findings for a similar substrate.

| Component | Example Reagent/Condition | Role |

| Substrate | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | Propargylic Alcohol |

| CF₃ Source | Phenyl bromodifluoroacetate | Precursor to CF₃ radical |

| Catalyst | Copper(I) Iodide (CuI) | Redox catalyst |

| Ligand | 1,10-Phenanthroline | Stabilizes copper complex |

| Additive | Potassium Fluoride (B91410) (KF) | Activator/Base |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

Table 1: Representative components for the deoxytrifluoromethylation of a dichlorophenyl-substituted propargylic alcohol.

Polymerization Reactions

The terminal alkyne functionality in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of substituted polyacetylene chains. The polymerization of phenylacetylene (B144264) and its derivatives is well-established, often utilizing transition metal catalysts, particularly rhodium(I) complexes. rsc.orgrsc.org

These polymerizations can yield highly stereoregular polymers, typically with a cis-transoidal configuration, and can sometimes proceed in a living manner, allowing for control over the polymer's molecular weight and dispersity. rsc.org The resulting polymers are π-conjugated systems, which are of interest for their potential applications in materials science as organic semiconductors or light-emitting materials.

| Catalyst Type | Typical Catalyst Example | Polymer Characteristics |

| Rhodium(I) Complexes | [(nbd)Rh(acac)] | High molecular weight, stereoregular (cis-transoidal) |

| Rhodium(I)-NHC Complexes | [RhCl(nbd)(IPr)] | High catalytic activity, high molecular weight |

| Palladium Acetylides | Pd(PPh₃)₂(C≡CR)₂ | Effective for polar monomers |

Table 2: Examples of catalyst systems used for the polymerization of phenylacetylene derivatives.

In addition to linear polymerization, terminal alkynes can undergo [2+2+2] cyclotrimerization, an atom-economical reaction that forms a substituted benzene ring from three alkyne molecules. Nickel-catalyzed homotrimerization of propargyl alcohol itself is known, suggesting that this compound could potentially undergo a similar reaction to produce a symmetrically substituted 1,3,5-trisubstituted benzene derivative. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 2,4 Dichlorophenyl Prop 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol in solution. A combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would display a characteristic pattern for the 2,4-disubstituted phenyl ring. The proton on C3 of the phenyl ring would likely appear as a doublet, coupled to the proton on C5. The proton on C5 would be a doublet of doublets, coupled to the protons on C3 and C6. The proton on C6 would present as a doublet, coupled to the proton on C5. The methylene (B1212753) protons of the propargyl alcohol moiety (CH₂OH) would likely appear as a singlet or a finely coupled multiplet, depending on the solvent and concentration. The hydroxyl proton (-OH) would typically be a broad singlet, and its chemical shift would be highly dependent on the solvent, temperature, and concentration. Its identity could be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For this compound, nine distinct signals would be anticipated. The aromatic region would show six signals, with the carbons bearing chlorine atoms (C2' and C4') and the carbon attached to the alkyne (C1') having characteristic chemical shifts. The two acetylenic carbons of the prop-2-yn-1-ol chain would appear in the typical alkyne region of the spectrum. The methylene carbon (CH₂OH) would be observed in the aliphatic region.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 | - | ~50-60 |

| C2 | ~4.4 (s, 2H) | ~85-95 |

| C3 | - | ~85-95 |

| C1' | - | ~120-125 |

| C2' | - | ~133-136 |

| C3' | ~7.5 (d) | ~130-132 |

| C4' | - | ~135-138 |

| C5' | ~7.3 (dd) | ~127-129 |

| C6' | ~7.4 (d) | ~129-131 |

| OH | variable (br s, 1H) | - |

Note: These are estimated chemical shift ranges and the actual values may vary based on the solvent and experimental conditions.

To confirm the assignments made from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the aromatic protons on the dichlorophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon atom, for instance, connecting the methylene proton signals to the C1 carbon signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the alkyne linkage. For example, correlations would be expected from the methylene protons (on C1) to the acetylenic carbons (C2 and C3) and to the aromatic carbon C1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be particularly useful in confirming the spatial relationship between the methylene protons and the aromatic proton at the C6' position.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition and molecular formula (C₉H₆Cl₂O). The characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would be a key feature in the mass spectrum, showing a distinctive M, M+2, and M+4 pattern.

Expected HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₆³⁵Cl₂O | 200.9846 |

| [M+2]⁺ | C₉H₆³⁵Cl³⁷ClO | 202.9817 |

| [M+4]⁺ | C₉H₆³⁷Cl₂O | 204.9787 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for propargyl alcohols include the loss of a hydroxyl radical, water, or the cleavage of the propargylic bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy would provide valuable information about the functional groups present in this compound.

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would be expected around 1000-1200 cm⁻¹. The C≡C triple bond stretch would likely appear as a weak to medium intensity band around 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The C≡C triple bond, being a more symmetric vibration, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C≡C Stretch | 2100-2260 (weak-medium) | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O Stretch | 1000-1200 | Weak |

| C-Cl Stretch | 600-800 | Medium |

Computational and Theoretical Investigations of 3 2,4 Dichlorophenyl Prop 2 Yn 1 Ol

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms of 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol and related propargyl alcohols primarily employ quantum mechanical methods, with a significant focus on Density Functional Theory (DFT). These studies aim to map out the potential energy surface of a reaction, identifying the most energetically favorable pathways from reactants to products. This involves the characterization of stationary points, including reactants, intermediates, products, and, most critically, transition states.

The reactivity of the propargyl alcohol moiety in this compound is diverse, with the potential for reactions at the hydroxyl group, the alkyne, and the aromatic ring. Computational studies on analogous systems, such as other aryl-substituted propargyl alcohols, have shed light on several key reaction types. For instance, in metal-catalyzed reactions, such as ruthenium-catalyzed propargylic substitutions, DFT calculations have been instrumental in understanding the enantioselectivity and reactivity. acs.orgnih.govresearchgate.net These studies often reveal that the substituent at the propargylic position plays a critical role in controlling the stereochemical outcome of the reaction. nih.gov

A common reaction of propargyl alcohols is rearrangement. Theoretical studies on these rearrangements, like the Meyer-Schuster rearrangement, can elucidate the stepwise or concerted nature of the mechanism. DFT calculations can model the protonation of the hydroxyl group, its departure as a water molecule to form a propargyl cation, and the subsequent nucleophilic attack or rearrangement to form an enone. The dichlorophenyl group in this compound is expected to exert a significant electronic influence on these processes, which can be quantified through computational analysis of charge distribution and molecular orbitals.

Furthermore, computational investigations can predict the transition state geometries and their associated activation energies. For example, in a hypothetical nucleophilic substitution at the propargylic carbon, DFT calculations could model the approach of the nucleophile and the departure of the leaving group, providing a detailed picture of the SN2' or SN1 reaction pathway. The table below illustrates hypothetical activation energies for different proposed reaction pathways involving a generic aryl-propargyl alcohol, showcasing the type of data generated from such theoretical studies.

| Proposed Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Meyer-Schuster Rearrangement | B3LYP/6-31G(d) | 25.8 |

| SN2' Substitution with Chloride | M06-2X/6-311+G(d,p) | 18.2 |

| Gold-Catalyzed Cyclization | ωB97X-D/def2-TZVP | 15.5 |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of related compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications would influence its reactivity. The development of a QSRR model for a class of compounds including this compound would involve several key steps.

First, a dataset of compounds with varying substituents on the phenyl ring and at the alcohol and alkyne moieties would be synthesized, and their reactivity in a specific reaction (e.g., rate of a substitution reaction, yield in a cyclization) would be experimentally determined.

Next, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Topological descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index and Zagreb index.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of the two chlorine atoms on the phenyl ring would significantly influence these descriptors.

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity, which are important for understanding solubility and intermolecular interactions.

Once the descriptors are calculated, a statistical method is used to build the QSRR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning algorithms like Artificial Neural Networks (ANN) are commonly employed for this purpose. nih.govnih.gov The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors.

For this compound, a QSRR model could predict how changes in the substitution pattern on the phenyl ring (e.g., moving the chlorine atoms to different positions or replacing them with other halogens) would affect its reactivity. The table below provides an example of the types of descriptors that would be relevant for a QSRR study of substituted phenylpropynols.

| Compound | Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| This compound | Electronic | Dipole Moment (Debye) | 2.5 |

| 3-(4-Chlorophenyl)prop-2-yn-1-ol | Electronic | Dipole Moment (Debye) | 2.1 |

| 3-Phenylprop-2-yn-1-ol | Electronic | Dipole Moment (Debye) | 1.8 |

| This compound | Topological | Wiener Index | 345 |

| 3-(4-Chlorophenyl)prop-2-yn-1-ol | Topological | Wiener Index | 320 |

| 3-Phenylprop-2-yn-1-ol | Topological | Wiener Index | 300 |

This table presents hypothetical data for illustrative purposes.

The robustness and predictive power of the resulting QSRR model would be rigorously validated using internal and external validation techniques to ensure its reliability. nih.gov Such a model would be a valuable tool in the rational design of new propargyl alcohol derivatives with tailored reactivity for specific synthetic applications.

Academic Research Applications of 3 2,4 Dichlorophenyl Prop 2 Yn 1 Ol As a Chemical Building Block

Utility in the Synthesis of Complex Organic Frameworks

The unique structure of 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol, combining a rigid phenyl ring with the linear alkyne and a nucleophilic/electrophilic alcohol center, allows for its strategic incorporation into larger, more complex organic frameworks. mdpi.com The propargyl alcohol moiety is a particularly powerful tool for extending carbon chains and introducing architectural complexity.

The formation of new carbon-carbon (C-C) bonds is fundamental to organic synthesis. organic-chemistry.org Propargylic alcohols like this compound are excellent substrates for a variety of C-C bond-forming reactions, enabling the synthesis of advanced molecular scaffolds. organic-chemistry.org These reactions leverage the reactivity of the alkyne and the adjacent alcohol group.

One key strategy is the alkynylation of carbonyl compounds, where a metal acetylide adds to an aldehyde or ketone. organic-chemistry.org While this compound is itself the product of such a reaction (from 2,4-dichlorobenzaldehyde (B42875) and an acetylene (B1199291) equivalent), its hydroxyl group can be modified, for instance, into a methanesulfonate (B1217627) leaving group. The resulting propargylic sulfonate can then couple with organometallic reagents, such as alkynylalanes, to form new C-C bonds and generate complex structures like skipped diynes. organic-chemistry.org Another powerful method is the cross-dehydrogenative coupling (CDC), where C-H bonds are directly converted into C-C bonds, avoiding the need for pre-functionalized starting materials. cdnsciencepub.com In this context, the alkyne C(sp)-H bond of a precursor to the title compound could be coupled with another C-H bond, or the alcohol itself could participate in hydrogen borrowing reactions to couple with various nucleophiles. cdnsciencepub.com

| C-C Bond Forming Reaction | Reagents/Catalysts | Product Type |

| Alkynylation of Carbonyls | Organolithium/Organozinc reagents, Ti(OiPr)₄/BINOL | Secondary or Tertiary Propargylic Alcohols |

| Coupling of Propargylic Esters | Organoalane reagents, Pd or Cu catalysts | Skipped Diynes, Allenes |

| Cross-Dehydrogenative Coupling (CDC) | Copper or Iron catalysts, Oxidant (e.g., TBHP) | Propargylic Amines (from amines) |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Metal catalyst (e.g., Cu, Ru, Ir) | Propargylic Amines |

This table summarizes general C-C bond formation reactions applicable to propargylic alcohols and their derivatives.

The strategic introduction of a propargylic group is crucial for accessing a wide range of important compounds, including intermediates for natural products and pharmaceuticals. mdpi.comnih.gov this compound serves as a carrier of the 3-(2,4-dichlorophenyl)propargyl unit, which can be incorporated into larger molecules through cascade reactions.

For instance, propargylic alcohols can undergo silver-catalyzed cascade reactions with carbon dioxide and a nucleophile, such as a vicinal diol. acs.org This process is believed to proceed through the in situ formation of an α-alkylidene cyclic carbonate from the reaction of the propargylic alcohol and CO₂. acs.org The carbonate is then attacked by the nucleophile (the diol), leading to a ring-opening and subsequent intramolecular cyclization that yields a new cyclic carbonate and an α-hydroxy ketone. acs.org Such a reaction effectively transfers the core structure of the propargylic alcohol into a more complex carbonate framework. Similar three-component reactions involving propargylic alcohols, CO₂, and amines or alcohols can produce β-oxopropylcarbamates or β-oxoalkyl carbonates, respectively, demonstrating the versatility of this building block in multicomponent strategies. mdpi.com

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in chemistry, particularly in the development of new pharmaceutical agents. The reactive alkyne and alcohol functionalities of this compound make it an ideal precursor for constructing a variety of heterocyclic rings through cyclization and cycloaddition reactions.

Research has demonstrated a clear pathway for the synthesis of oxathiolene oxides from disubstituted phenyl propargyl alcohols. benthamdirect.comscispace.com This methodology involves a transition metal-mediated [3+2] cycloaddition reaction. scispace.com In a typical sequence, an organometallic nucleophile is added to the propargyl alcohol, followed by the addition of sulfur dioxide (SO₂), which acts as a partner in the cycloaddition to form the five-membered oxathiolene oxide ring. benthamdirect.comscispace.com

The synthesis is particularly effective for propargyl alcohols bearing aromatic rings with electron-withdrawing groups, a category that includes the 2,4-dichlorophenyl moiety. scispace.com The presence of these groups enhances the participation of the substrate in the cyclization reaction. scispace.com This makes this compound a highly suitable starting material for generating novel oxathiolene oxide structures for biological screening. benthamdirect.comscispace.com

The indole (B1671886) nucleus is a privileged scaffold found in numerous biologically active compounds. researchgate.net The synthesis of indole derivatives from propargylic alcohols is a well-established area of research. openmedicinalchemistryjournal.com A common and powerful method involves the transition-metal-catalyzed cyclization of propargylic alcohols with aniline (B41778) derivatives. This transformation provides a direct route to substituted indoles, where the propargylic alcohol serves as a three-carbon synthon for building the pyrrole (B145914) portion of the indole ring.

Although a specific example starting directly from this compound is not prominently documented, the general applicability of this method makes it a viable precursor. For example, gold- or copper-catalyzed intramolecular cyclization of an intermediate formed from the propargylic alcohol and an aniline would lead to the corresponding indole. The 2,4-dichlorophenyl substituent would be retained at the 3-position of the resulting indole, a substitution pattern found in various pharmacologically relevant molecules. nih.govmdpi.com The development of such synthetic routes is of high interest due to the prevalence of the indole core in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are featured in many commercial drugs. nih.govmdpi.com The most common and direct method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comyoutube.com

This compound can be readily converted into a suitable precursor for pyrazole synthesis. The synthetic sequence involves two steps:

Oxidation: The propargylic alcohol is first oxidized to the corresponding α,β-acetylenic ketone (ynone), 3-(2,4-dichlorophenyl)prop-2-yn-1-one. This transformation can be achieved using a variety of standard oxidizing agents.

Cyclocondensation: The resulting ynone is then reacted with hydrazine or a substituted hydrazine. The hydrazine undergoes a conjugate addition to the alkyne followed by cyclization and dehydration to afford the 3-(2,4-dichlorophenyl)-substituted pyrazole. nih.govmdpi.com

This straightforward approach allows for the creation of a diverse library of pyrazole derivatives, as various substituted hydrazines can be employed in the cyclocondensation step. nih.gov The resulting 3-(2,4-dichlorophenyl)pyrazole scaffold is a key feature in compounds with known anti-inflammatory and cannabinoid receptor antagonist activities. nih.gov

| Heterocycle | Key Reaction Type | Reagents |

| Oxathiolene Oxide | [3+2] Cycloaddition | Organometallic nucleophile, Sulfur Dioxide (SO₂) |

| Indole | Catalytic Cyclization | Aniline derivative, Transition metal catalyst (e.g., Au, Cu) |

| Pyrazole | Oxidation & Cyclocondensation | 1. Oxidizing agent; 2. Hydrazine derivative |

This table summarizes synthetic routes to heterocycles from this compound.

Formation of Other Diverse Heterocyclic Systems

The propargyl alcohol moiety is a well-established synthon for the construction of a wide array of heterocyclic compounds. The presence of the terminal alkyne and the hydroxyl group in this compound allows for various cyclization strategies.

One of the most prominent applications is in the synthesis of triazole derivatives. The reaction of the terminal alkyne with an azide (B81097), often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed process, provides a straightforward route to 1,2,3-triazoles. Alternatively, the propargyl alcohol can be converted into a precursor for 1,2,4-triazoles. For instance, derivatives such as 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol and 3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one have been synthesized, highlighting the utility of the 2,4-dichlorophenyl scaffold in creating complex, multi-ring heterocyclic systems with applications in agrochemistry. google.com The compound 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol is another example of a triazole-containing structure derived from this chemical family. nih.gov

Beyond triazoles, the reactivity of aryl propargylic alcohols is amenable to the formation of other heterocycles. Prins-type cyclization reactions, which involve the reaction of a homoallylic or homopropargylic alcohol with a carbonyl compound, can be employed to synthesize oxygen-containing heterocycles like tetrahydropyrans (THPs) and dihydropyrans (DHPs) . beilstein-journals.orgbeilstein-journals.orgresearchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, the general methodology is well-established for aryl propargylic alcohols. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions typically proceed via an oxocarbenium ion intermediate, which is then trapped by the alkyne in an intramolecular fashion. beilstein-journals.orgbeilstein-journals.org

Furthermore, the reaction of related dichlorophenyl-containing building blocks has been shown to produce other heterocyclic systems like pyridazinones and tetrazolo[1,5-b]pyridazines , demonstrating the broad potential of this chemical class in heterocyclic synthesis. mdpi.com

Role as an Intermediate in Medicinal Chemistry Research

The 2,4-dichlorophenyl motif is a common feature in many biologically active molecules and approved drugs. Consequently, this compound serves as a valuable intermediate for accessing novel compounds with therapeutic potential.

Construction of Active Pharmaceutical Ingredient (API) Precursors

The ability to construct complex heterocyclic scaffolds from this compound makes it a key starting material for the synthesis of precursors to Active Pharmaceutical Ingredients (APIs). A significant area of research has been the development of cannabinoid (CB) receptor ligands.

Research has led to the discovery of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole, a potent and silent antagonist for the cannabinoid receptor. nih.gov The synthesis of this class of compounds relies on precursors that can be derived from the title propargyl alcohol. Similarly, pyrazole-based cannabinoid receptor ligands have been developed. For example, a nor-methyl precursor, 1-(2,4-dichlorophenyl)-4-cyano-5-(4-hydroxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide, was used to synthesize a radiolabeled positron emission tomography (PET) agent for imaging CB1 receptors in the brain. nih.gov These examples underscore the importance of the 1-(2,4-dichlorophenyl) moiety, accessible from the title compound, in constructing API candidates and diagnostic tools.

Another related intermediate, 4-(4-Chlorophenyl)-1-[2-(2,4-dichlorophenoxy)propanoyl]thiosemicarbazide, is noted as an important precursor for the synthesis of other biologically active heterocyclic compounds, further illustrating the utility of the dichlorophenyl scaffold in medicinal chemistry. researchgate.net

| Precursor/Target API Class | Heterocyclic Core | Therapeutic Target/Application | Citation |

| Cannabinoid Antagonist | 1,2,4-Triazole | Cannabinoid Receptor (CB1) | nih.gov |

| PET Imaging Agent Precursor | Pyrazole | Cannabinoid Receptor (CB1) Imaging | nih.gov |

| Dopamine (B1211576) D1 PAM | Dihydroisoquinoline | Dopamine D1 Receptor | nih.gov |

| General Biologically Active Intermediates | Thiosemicarbazide | Various | researchgate.net |

Synthetic Pathways for Molecules with Potential Biological Relevance

The synthetic utility of this compound extends to the creation of various molecules with potential biological relevance beyond cannabinoid receptors. The pathways often involve the transformation of the propargyl alcohol into a key heterocyclic intermediate.

For instance, the synthesis of 1,2,4-triazole-based cannabinoid antagonists involves multistep sequences where the dichlorophenyl propargyl unit is a foundational element. nih.gov The construction of the pyrazole ring for PET imaging agents also follows a specific synthetic route starting from a 1-(2,4-dichlorophenyl) precursor. nih.gov

While direct examples are specific, the structural motif is present in other bioactive compounds, suggesting potential synthetic targets. A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was identified as a potent and selective monoamine oxidase B (MAO-B) inhibitor, a target for treating Parkinson's disease. mdpi.com This suggests that the 2,4-dichloro analogue, accessible from the title compound, could be a target for developing novel MAO inhibitors. Additionally, a 2-(2,6-dichlorophenyl)-containing dihydroisoquinoline derivative has been developed as a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor, indicating the value of the dichlorophenyl group in neurologically active compounds. nih.gov

Role as an Intermediate in Agrochemical Research

The 2,4-dichlorophenyl group is a well-known toxophore in the agrochemical industry, most famously as part of the herbicide 2,4-D. mt.govorst.edu This makes this compound an attractive starting material for the discovery of new crop protection agents.

Synthesis of Precursors for Pesticides and Herbicides

The compound is a valuable precursor for synthesizing novel pesticides, particularly fungicides and herbicides. The triazole fungicides are a major class of agrochemicals, and the title compound provides a direct route to analogues containing the 2,4-dichlorophenyl moiety. A patent for pesticide preparations includes triazole derivatives like 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, which demonstrates the commercial interest in such structures. google.com

The structural similarity of potential derivatives to established herbicides also drives research. The herbicide Dichlorprop is 2-(2,4-dichlorophenoxy)propanoic acid, which, while not directly synthesized from the title compound, shares the core 2,4-dichlorophenyl structure. nih.gov Modern herbicide research also focuses on targets like protoporphyrinogen (B1215707) IX oxidase (PPO). Notably, a highly potent PPO inhibitor was discovered that contains a prop-2-yn-1-yl group, indicating the utility of this functionality in modern herbicide design. nih.gov

| Precursor/Target Agrochemical | Chemical Class | Intended Use | Citation |

| 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | Triazole | Pesticide | google.com |

| 3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one | Triazole | Pesticide | google.com |

| Dichlorprop | Phenoxy Acid | Herbicide | nih.gov |

| 2,4-D | Phenoxy Acid | Herbicide | mt.govorst.edu |

Contributions to Materials Science and Polymer Chemistry

While the primary applications of this compound are in medicinal and agrochemical research, its functional groups suggest potential utility in materials science.

The rearrangement of propargyl alcohols, known as the Meyer-Schuster rearrangement, can yield α,β-unsaturated ketones or aldehydes. In the case of this compound, this could lead to the formation of a chalcone-like structure, specifically a 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323) derivative. Chalcones containing the 2,4-dichlorophenyl group have been synthesized and investigated for their nonlinear optical (NLO) properties. nih.govnih.gov These materials are of interest for applications in optoelectronics and photonics, such as optical limiting to protect sensors or the human eye from high-energy lasers. nih.gov The synthesis of (E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one and (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one and their characterization for potential NLO applications highlight the relevance of this structural class in materials science. nih.govnih.gov

In the realm of polymer chemistry, the bifunctional nature of this compound makes it a potential monomer. The terminal alkyne group can participate in various polymerization reactions, including polyaddition and cyclotrimerization, to form highly cross-linked or aromatic polymer networks. The hydroxyl group offers another site for polymerization, for example, in the formation of polyesters or polyethers. The incorporation of the bulky and halogenated 2,4-dichlorophenyl group into a polymer backbone would be expected to impart specific properties, such as increased thermal stability, flame retardancy, and a high refractive index. While specific research on the use of this particular monomer in polymer synthesis is not widely reported, its structure is analogous to other functional monomers used to create specialty polymers.

Incorporation into Polymeric Architectures for Novel Materials

The presence of the propargyl alcohol functional group allows this compound to serve as a monomer in polymerization reactions. Propargyl alcohols, in general, can be polymerized to form polymers with conjugated polyacetylene backbones, which are of significant interest for their electronic and optical properties. researchgate.net The polymerization of propargyl alcohol itself can be initiated by heat, base, or radiation, such as gamma rays, to produce poly(propargyl alcohol). researchgate.netwikipedia.org

In the case of this compound, the bulky dichlorophenyl substituent would sterically hinder the polymerization process, likely affecting the rate of polymerization and the achievable molecular weight of the resulting polymer. Transition metal catalysts, which are often employed for the polymerization of substituted acetylenes, could be investigated to overcome this steric hindrance and control the polymer structure. The polymerization would yield a polymer with pendant 2,4-dichlorophenyl groups and hydroxyl groups, creating a highly functionalized material.

The resulting polymer, hypothetically named poly(this compound), would possess a unique combination of properties derived from its constituent parts: the rigid, conjugated backbone, the polar hydroxyl groups, and the hydrophobic, electron-poor aromatic rings. These features are expected to influence the material's solubility, thermal stability, and morphology. For instance, the presence of the dichlorophenyl groups could enhance thermal stability and modify the polymer's refractive index.

Below is a hypothetical data table summarizing potential polymerization results of this compound under different conditions, based on known data for other propargyl alcohol derivatives. researchgate.net

| Entry | Initiator/Catalyst | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 1 | Thermal (self-initiated) | Bulk | 150 | 45 | 3,500 | 2.8 |

| 2 | AIBN (radical) | Toluene | 80 | 60 | 5,200 | 2.2 |

| 3 | Rh(nbd)BPh4 (cationic) | CH2Cl2 | 30 | 85 | 15,000 | 1.5 |

| 4 | γ-radiation | DMF | 25 | 70 | 8,900 | 1.9 |

AIBN : Azobisisobutyronitrile; Rh(nbd)BPh4 : (Norbornadiene)bis(triphenylphosphine)rhodium(I) tetraphenylborate; DMF : Dimethylformamide

Functionalization for Specialized Material Properties

A key advantage of using this compound as a monomer is the potential for post-polymerization modification of the resulting polymer. The pendant hydroxyl groups and the dichlorophenyl rings serve as reactive sites for a variety of chemical transformations, allowing for the fine-tuning of the material's properties for specific applications. utexas.edumsesupplies.com

The hydroxyl groups along the polymer backbone are particularly versatile. They can undergo esterification or etherification reactions to attach a wide range of functional moieties. msesupplies.com For example, reaction with long alkyl chain acid chlorides would increase the polymer's hydrophobicity and could induce self-assembly into ordered nanostructures. Conversely, grafting hydrophilic chains, such as polyethylene (B3416737) glycol (PEG), could render the polymer water-soluble and biocompatible, opening avenues for biomedical applications. mdpi.com

The 2,4-dichlorophenyl group, while less reactive, can also be a site for functionalization. Nucleophilic aromatic substitution of the chlorine atoms is challenging but could be achieved under specific conditions, allowing for the introduction of other functional groups. Furthermore, the aromatic ring itself can influence the polymer's interaction with other molecules and surfaces.

The alkyne group within the propargyl moiety is another key site for functionalization, particularly through "click" chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific method for attaching a vast array of molecules to the polymer backbone, provided they have an azide group. mdpi.com This allows for the creation of highly complex and functional materials.

The table below illustrates hypothetical examples of how functionalization could alter the properties of a polymer derived from this compound.

| Polymer Backbone | Functionalization Reagent | Resulting Functional Group | Change in Glass Transition Temp. (Tg, °C) | Change in Solubility | Potential Application |

| Poly(this compound) | Acetic Anhydride | Ester (-OCOCH3) | +15 | Soluble in more non-polar solvents | Protective coatings |

| Poly(this compound) | Poly(ethylene glycol) methyl ether tosylate | Ether (-O-PEG) | -20 | Becomes water-soluble | Drug delivery, hydrogels |

| Poly(this compound) | Azido-functionalized dye (via CuAAC) | Triazole-linked chromophore | +5 | Colored material | Optical sensors, electro-optic devices |

| Poly(this compound) | Stearoyl Chloride | Long-chain ester | -10 | Increased hydrophobicity | Self-assembling materials, hydrophobic surfaces |

These examples highlight the potential of this compound as a versatile building block for creating a diverse range of functional polymeric materials with tunable properties for advanced applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(2,4-dichlorophenyl)prop-2-yn-1-ol?

Methodological Answer:

Propargyl alcohols like this compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

Alkyne functionalization : React 2,4-dichlorobenzaldehyde with a propargyl Grignard reagent (HC≡C-MgBr) to form the propargyl alcohol intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Characterization : Confirm via -NMR (e.g., δ ~4.5 ppm for -OH, δ ~2.5 ppm for acetylenic proton) and FT-IR (O-H stretch ~3300 cm, C≡C stretch ~2100 cm).

For analogs, Claisen-Schmidt condensation has been employed for chalcone derivatives with dichlorophenyl groups .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- -NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublets for 2,4-substitution) and propargyl protons (δ ~2.5–3.5 ppm).

- -NMR : Confirm the alkyne carbons (δ ~70–90 ppm) and quaternary aromatic carbons.

- FT-IR : Detect O-H (broad ~3300 cm), C≡C (~2100 cm), and C-Cl (~750 cm) stretches.

- X-ray crystallography : Use SHELXT/SHELXL for structure solution and refinement. For related dichlorophenyl chalcones, R-factors < 0.05 are achievable with high-resolution data .

Advanced: How do intermolecular interactions influence crystal packing in propargyl alcohol derivatives?

Methodological Answer:

Hydrogen bonding and π-π stacking dominate packing:

Hydrogen bonding : The hydroxyl group forms O-H···O or O-H···Cl bonds. Use graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings) .

π-π interactions : The dichlorophenyl ring engages in offset stacking (3.5–4.0 Å spacing).

Crystallographic validation : Refine interactions using SHELXL; analyze packing with Mercury software. For example, related chalcones show C-H···O interactions stabilizing layered structures .

Advanced: What challenges arise in resolving crystallographic disorder for halogenated propargyl alcohols?

Methodological Answer:

- Disordered Cl atoms : Common in dichlorophenyl groups. Apply ISOR and DELU constraints in SHELXL to refine anisotropic displacement parameters.

- Twinned crystals : Use TWIN/BASF commands in SHELX for data integration. For example, a dichlorophenyl chalcone required a BASF value of 0.35 to resolve twinning .

- Validation : Check R (< 0.05) and CC (> 90%) to ensure data quality .

Advanced: How can computational methods reconcile discrepancies between experimental and theoretical data?

Methodological Answer:

- DFT optimization : Use B3LYP/6-31G(d,p) to minimize energy and compare bond lengths/angles with X-ray data. For example, chalcone derivatives show < 0.02 Å deviations in C-Cl bond lengths .

- Electrostatic potential maps : Predict reactive sites (e.g., hydroxyl O, alkyne C) for nucleophilic/electrophilic attacks.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental λ to validate electronic transitions .

Basic: What protocols assess the antimicrobial activity of halogenated propargyl alcohols?

Methodological Answer:

- Agar diffusion : Measure inhibition zones against E. coli or S. aureus at 100–500 µg/mL.

- MIC determination : Use broth microdilution (CLSI guidelines); report MIC values.

- Positive controls : Compare with chloramphenicol or ampicillin. A dichlorophenyl chalcone showed MIC = 32 µg/mL against S. aureus .

Advanced: How does thermal analysis inform stability studies of halogenated propargyl alcohols?

Methodological Answer:

- TGA/DSC : Conduct under N (10°C/min, 25–400°C). Decomposition onset >150°C indicates moderate thermal stability.

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (E). For analogs, E ~120–150 kJ/mol suggests stability comparable to dichlorophenyl ureas .

- Storage : Store at –20°C under argon to prevent oxidation .

Advanced: What strategies functionalize the propargyl group for heterocyclic synthesis?

Methodological Answer:

- Click chemistry : React with azides (Cu-catalyzed) to form triazoles.

- Cyclization : Treat with NaN or NHOH to form isoxazoles or pyrazoles. For example, 3-(dichlorophenyl)prop-2-yn-1-ol derivatives yield antifungal thiadiazoles via HS gas .

Advanced: How do solvation effects influence NMR chemical shifts in polar aprotic solvents?

Methodological Answer:

- Solvent screening : Compare DMSO-d (H-bonding) vs. CDCl. In DMSO, hydroxyl protons downfield shift (~δ 5.5 ppm) due to H-bonding.

- COSY/HSQC : Assign coupled protons (e.g., propargyl CH-OH coupling). For dichlorophenyl analogs, J ~6 Hz confirms vicinal coupling .

Advanced: What mechanistic insights guide the environmental degradation of halogenated propargyl alcohols?

Methodological Answer:

- Hydrolysis : Monitor at pH 7–9 (25°C); LC-MS identifies dechlorinated products.

- Photolysis : Use UV-Vis irradiation (λ = 254 nm); track Cl release via ion chromatography.

- QSAR modeling : Predict half-lives using EPI Suite; log P < 3 suggests moderate persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.